N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide
Overview
Description
N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide: is an organic compound with the molecular formula C16H17FN2O. It is a derivative of pivalamide, featuring a fluoropyridinyl group attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide typically involves the reaction of 3-fluoropyridine-2-amine with 2-bromo-1-(tert-butyl)ethanone under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for quality control.
Chemical Reactions Analysis
Types of Reactions: N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridinyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or phenyl derivatives.
Scientific Research Applications
Chemistry: N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of probes for studying enzyme activity and protein-ligand interactions.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets. The fluoropyridinyl group enhances its binding affinity to certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- N-(2-(3-chloropyridin-2-yl)phenyl)pivalamide
- N-(2-(3-bromopyridin-2-yl)phenyl)pivalamide
- N-(2-(3-methylpyridin-2-yl)phenyl)pivalamide
Uniqueness: N-(2-(3-fluoropyridin-2-yl)phenyl)pivalamide is unique due to the presence of the fluorine atom in the pyridinyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its reactivity and binding affinity. This makes it a valuable compound in research and industrial applications where specific interactions are required.
Properties
IUPAC Name |
N-[2-(3-fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-16(2,3)15(20)19-13-9-5-4-7-11(13)14-12(17)8-6-10-18-14/h4-10H,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBPZKHZXQJCKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C2=C(C=CC=N2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453978 | |
Record name | N-[2-(3-Fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146141-10-8 | |
Record name | N-[2-(3-Fluoropyridin-2-yl)phenyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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